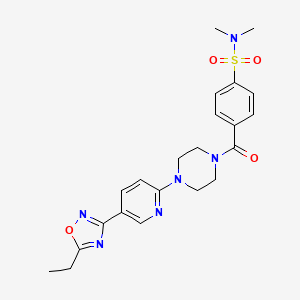
1-(3,4-Dichlorophenyl)-4-(4-propoxybenzenesulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dichlorophenyl)-4-(4-propoxybenzenesulfonyl)piperazine, also known as Trazodone, is a psychoactive drug that is primarily used to treat depression and anxiety disorders. It belongs to the class of drugs known as serotonin receptor antagonists and reuptake inhibitors (SARIs). Trazodone is a potent antidepressant that has been widely used in clinical practice for several decades.
Mécanisme D'action
1-(3,4-Dichlorophenyl)-4-(4-propoxybenzenesulfonyl)piperazine works by blocking the reuptake of serotonin in the brain, which increases the levels of serotonin in the synaptic cleft. It also acts as an antagonist at the 5-HT2A receptor, which reduces the activity of the serotonergic system. 1-(3,4-Dichlorophenyl)-4-(4-propoxybenzenesulfonyl)piperazine's mechanism of action is complex and not fully understood, but it is believed that it modulates the activity of multiple neurotransmitter systems, including serotonin, norepinephrine, and dopamine.
Biochemical and Physiological Effects:
1-(3,4-Dichlorophenyl)-4-(4-propoxybenzenesulfonyl)piperazine has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of serotonin and norepinephrine in the brain, which can improve mood and reduce anxiety. 1-(3,4-Dichlorophenyl)-4-(4-propoxybenzenesulfonyl)piperazine has also been shown to have sedative effects, which can be beneficial for patients with insomnia. Additionally, 1-(3,4-Dichlorophenyl)-4-(4-propoxybenzenesulfonyl)piperazine has been found to have analgesic properties, which may be useful in the treatment of chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3,4-Dichlorophenyl)-4-(4-propoxybenzenesulfonyl)piperazine has several advantages for lab experiments. It is a well-established drug that has been extensively studied, and its mechanism of action is well understood. 1-(3,4-Dichlorophenyl)-4-(4-propoxybenzenesulfonyl)piperazine is also relatively safe and has fewer side effects than other antidepressants. However, there are limitations to using 1-(3,4-Dichlorophenyl)-4-(4-propoxybenzenesulfonyl)piperazine in lab experiments. It can be difficult to control for individual differences in drug metabolism, and the effects of 1-(3,4-Dichlorophenyl)-4-(4-propoxybenzenesulfonyl)piperazine can vary depending on the dosage and the individual's medical history.
Orientations Futures
There are several future directions for research on 1-(3,4-Dichlorophenyl)-4-(4-propoxybenzenesulfonyl)piperazine. One area of interest is its potential use in the treatment of other psychiatric disorders, such as bipolar disorder and post-traumatic stress disorder. Another area of interest is its potential use in the treatment of chronic pain. Additionally, further research is needed to fully understand 1-(3,4-Dichlorophenyl)-4-(4-propoxybenzenesulfonyl)piperazine's mechanism of action and its effects on the brain and body.
Méthodes De Synthèse
1-(3,4-Dichlorophenyl)-4-(4-propoxybenzenesulfonyl)piperazine can be synthesized using several methods, including the reaction of 3,4-dichlorophenylpiperazine with 4-propoxybenzenesulfonyl chloride in the presence of a base, such as triethylamine. The reaction produces 1-(3,4-Dichlorophenyl)-4-(4-propoxybenzenesulfonyl)piperazine as a white crystalline solid with a melting point of 234-235°C.
Applications De Recherche Scientifique
1-(3,4-Dichlorophenyl)-4-(4-propoxybenzenesulfonyl)piperazine has been extensively studied for its therapeutic potential in treating depression and anxiety disorders. It has also been investigated for its potential use in the treatment of other psychiatric disorders, such as bipolar disorder, obsessive-compulsive disorder, and post-traumatic stress disorder. 1-(3,4-Dichlorophenyl)-4-(4-propoxybenzenesulfonyl)piperazine has been shown to be effective in treating depression in both adults and children, with fewer side effects than other antidepressants.
Propriétés
IUPAC Name |
1-(3,4-dichlorophenyl)-4-(4-propoxyphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2O3S/c1-2-13-26-16-4-6-17(7-5-16)27(24,25)23-11-9-22(10-12-23)15-3-8-18(20)19(21)14-15/h3-8,14H,2,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKIESVXZBUTQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-4-(4-propoxybenzenesulfonyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-1-sulfonamide](/img/structure/B2459893.png)

![Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2459895.png)


![4-[(diisobutylamino)sulfonyl]-N-{5-[(methylthio)methyl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B2459904.png)
![2-{3-[(4-benzylpiperidin-1-yl)(oxo)acetyl]-1H-indol-1-yl}-N,N-diethylacetamide](/img/structure/B2459905.png)
![3-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B2459906.png)
